3-[4-(quinoxalin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades before, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Molecular Structure Analysis
Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Chemical Reactions Analysis
Quinoxalines have been the subject of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . The heterogeneous reactions of quinoxalin-2 (1 H )-ones are summarized by classifying different types of catalytic materials .Physical And Chemical Properties Analysis
Quinoxaline derivatives exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT) confirming donor–acceptor architecture . Electrochemical studies indicate the dyes possess relatively low lying LUMO (− 3.65 to − 3.98 eV) comparable to reported n-type/electron-transporting materials .Applications De Recherche Scientifique
3-QDB has a wide range of applications in scientific research. It is a useful compound for the synthesis of organic compounds, as it can be used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, 3-QDB is a useful tool for drug discovery due to its unique structure and properties. It has been used in the synthesis of several potential drug candidates, including inhibitors of the enzyme dihydrofolate reductase. 3-QDB has also been used in biochemical and physiological studies, as it is a potent inhibitor of the enzyme acetylcholinesterase.
Mécanisme D'action
Target of Action
The compound “3-[4-(quinoxalin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione” primarily targets Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key protein involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
This compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . The inhibition of PARP-1 prevents the repair of DNA damage in cancer cells, leading to cell death. The inhibition of EGFR blocks the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to the accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts the signal transduction pathways that lead to cell proliferation .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For example, it has been found to exhibit better cytotoxic activities against MDA-MB-231 cells than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Avantages Et Limitations Des Expériences En Laboratoire
3-QDB is a useful compound for laboratory experiments due to its unique structure and properties. Its synthesis is relatively simple and it can be used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, it is a potent inhibitor of the enzyme acetylcholinesterase and has been shown to have a range of beneficial biochemical and physiological effects. However, 3-QDB is not without its limitations. It is a relatively unstable compound and can decompose when exposed to light or heat. It is also not water-soluble, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 3-QDB are still being explored, and there are a number of future directions that could be taken. One potential direction is to further investigate its potential as an inhibitor of acetylcholinesterase, as this could lead to the development of drugs that could be used to treat neurological disorders. Another potential direction is to investigate its potential as an anti-cancer agent, as it has been shown to have some anti-cancer activity. Additionally, further research could be done to optimize the synthesis of 3-QDB and to develop new methods for its synthesis. Finally, further research could be done to investigate its potential as an antioxidant and anti-inflammatory agent, as this could lead to the development of drugs that could be used to treat a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-QDB has been studied extensively and several methods have been developed to produce the compound. The most common method involves the reaction of 4-methylquinoxaline with 1,4-diazepane-1-thione and 1,2-benzothiazole-1,1-dione. This reaction produces 3-QDB in high yields and is relatively simple to perform. Other methods for the synthesis of 3-QDB have also been reported, including the reaction of 4-methylquinoxaline with 1,4-dioxane and 1,2-benzothiazole-1,1-dione, and the reaction of 4-methylquinoxaline with 1,4-dioxane and 1,2-benzothiazole-1,1-dione in the presence of a Lewis acid.
Propriétés
IUPAC Name |
3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-28(27)18-9-4-1-6-15(18)20(23-28)25-11-5-10-24(12-13-25)19-14-21-16-7-2-3-8-17(16)22-19/h1-4,6-9,14H,5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDCGQPZDZFUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.